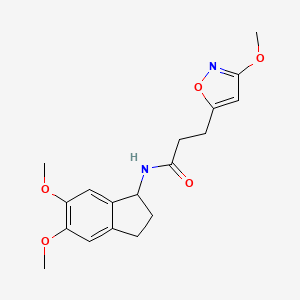
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indene moiety, an isoxazole ring, and a propanamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxyindanone and 3-methoxy-5-isoxazolecarboxylic acid. The key steps in the synthesis may involve:
Formation of the Indene Moiety: This can be achieved through the reduction of 5,6-dimethoxyindanone using a reducing agent such as sodium borohydride.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving 3-methoxy-5-isoxazolecarboxylic acid.
Amide Bond Formation: The final step involves coupling the indene and isoxazole intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: can be compared with other amides containing indene and isoxazole moieties.
This compound: can be compared with other compounds having similar functional groups, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4g/mol |
IUPAC-Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-15-8-11-4-6-14(13(11)10-16(15)23-2)19-17(21)7-5-12-9-18(24-3)20-25-12/h8-10,14H,4-7H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
PNANDHWFBVGDFE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=CC(=NO3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B1187353.png)
![2-(1-Methylindol-4-yl)oxy-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/new.no-structure.jpg)
![4-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide](/img/structure/B1187356.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B1187358.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B1187366.png)
